REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:7]=[C:8]([O:10][CH3:11])[CH:9]=1)[NH2:6].[F:12][C:13]([F:20])([F:19])[C:14](OCC)=[O:15]>O1CCCC1.CN(C)C1C=CN=CC=1>[CH3:11][O:10][C:8]1[CH:7]=[C:5]([NH:6][C:14](=[O:15])[C:13]([F:20])([F:19])[F:12])[CH:4]=[C:3]([O:2][CH3:1])[CH:9]=1
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Name
|
|
Quantity
|
20 g
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Type
|
reactant
|
Smiles
|
COC=1C=C(N)C=C(C1)OC
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Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
47 mL
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Type
|
reactant
|
Smiles
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FC(C(=O)OCC)(F)F
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Name
|
|
Quantity
|
1.6 g
|
Type
|
catalyst
|
Smiles
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CN(C1=CC=NC=C1)C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
After refluxing 48 hours
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Duration
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48 h
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Type
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CUSTOM
|
Details
|
the cooled reaction mixture
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Type
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CONCENTRATION
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Details
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was concentrated
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Type
|
CUSTOM
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Details
|
partitioned between ethyl acetate (300 mL) and 2N hydrochloric acid (100 mL)
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Type
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WASH
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Details
|
The ethyl acetate layer was washed with water (100 mL)
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Type
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CUSTOM
|
Details
|
dried
|
Type
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CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=C(C1)OC)NC(C(F)(F)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 31.8 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 97.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |